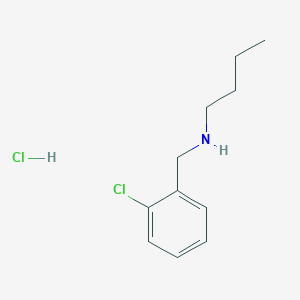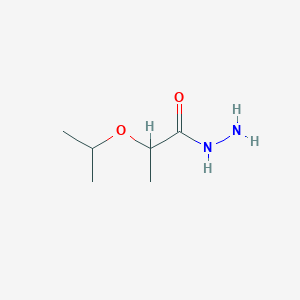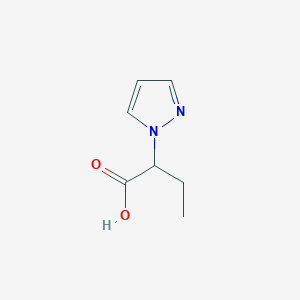![molecular formula C15H10N2O4 B1284467 2-ベンゾ[1,3]ジオキソール-5-イル-1H-ベンゾ[d]イミダゾール-5-カルボン酸 CAS No. 904818-18-4](/img/structure/B1284467.png)
2-ベンゾ[1,3]ジオキソール-5-イル-1H-ベンゾ[d]イミダゾール-5-カルボン酸
説明
2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid is a complex organic compound that features a benzo[d]imidazole core fused with a benzo[1,3]dioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticancer and antimicrobial activities .
科学的研究の応用
2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that imidazole derivatives have been found to interact with their targets in various ways, leading to a wide range of biological effects . For instance, some imidazole derivatives have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
It’s known that imidazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some imidazole derivatives have been found to modulate microtubule assembly, causing mitotic blockade and cell apoptosis .
Result of Action
Some imidazole derivatives have been found to cause cell cycle arrest and induce apoptosis in cancer cells . These effects could potentially be attributed to the compound’s interaction with its targets and its influence on various biochemical pathways .
生化学分析
Biochemical Properties
2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Mycobacterium tuberculosis enzymes, where it has shown anti-tubercular activity . The compound’s interaction with these enzymes involves binding to the active sites, thereby inhibiting their function. Additionally, it has been reported to exhibit antibacterial, anti-inflammatory, and antitumor activities .
Cellular Effects
The effects of 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-tumor activity and reduction of blood glucose levels . At higher doses, it may cause toxic or adverse effects, including gastrointestinal side effects like ulcers and gastric perforation . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
類似化合物との比較
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzo[d]imidazole core and exhibit comparable biological activities.
Imidazole derivatives: Compounds like clemizole and metronidazole also contain the imidazole ring and are used for their antimicrobial properties.
Uniqueness
2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid is unique due to its specific structural features that confer distinct biological activities. Its combination of the benzo[d]imidazole and benzo[1,3]dioxole moieties enhances its potential as a therapeutic agent, particularly in cancer treatment .
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(19)9-1-3-10-11(5-9)17-14(16-10)8-2-4-12-13(6-8)21-7-20-12/h1-6H,7H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXZEVYNGYWEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587640 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-18-4 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)



